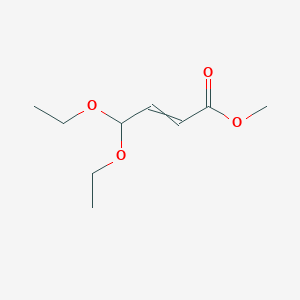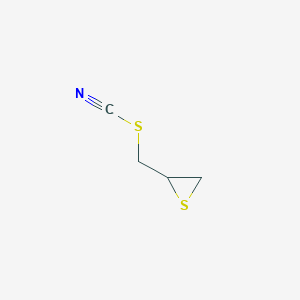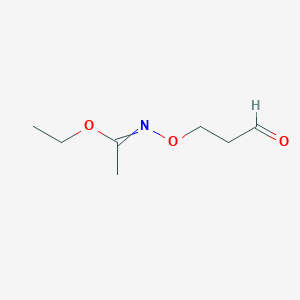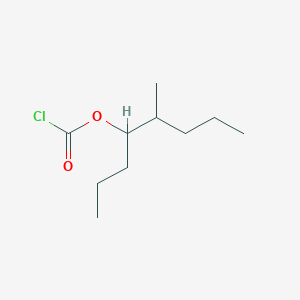![molecular formula C16H24N2 B14601267 1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) CAS No. 61152-52-1](/img/structure/B14601267.png)
1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) is an organic compound characterized by the presence of two aziridine rings attached to a phenylene group via methylene linkers Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) typically involves the reaction of 1,4-bis(bromomethyl)benzene with 2-ethylaziridine in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the bromomethyl group, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) can undergo various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines or other nitrogen-oxygen heterocycles.
Reduction: The compound can be reduced to form amines or other nitrogen-containing derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted aziridines with different functional groups.
科学的研究の応用
1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules and polymers.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of 1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) is primarily based on the reactivity of the aziridine rings. The strained three-membered rings are highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be harnessed in various applications, such as cross-linking, where the compound forms covalent bonds with nucleophilic sites on other molecules. The phenylene group provides structural stability and rigidity, enhancing the overall properties of the compound.
類似化合物との比較
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-methylazepanium): Similar structure but with azepane rings instead of aziridine rings.
[1,4-Phenylenebis(methylene)]bis(trimethylsilane): Contains trimethylsilane groups instead of aziridine rings.
1,1’-[1,4-Phenylenebis(methylene)]bis(1H-benzimidazole): Features benzimidazole rings instead of aziridine rings.
Uniqueness
1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) is unique due to the presence of aziridine rings, which impart high reactivity and potential for diverse chemical transformations. The combination of aziridine rings with a phenylene backbone provides a balance of reactivity and stability, making it a versatile compound for various applications.
特性
CAS番号 |
61152-52-1 |
|---|---|
分子式 |
C16H24N2 |
分子量 |
244.37 g/mol |
IUPAC名 |
2-ethyl-1-[[4-[(2-ethylaziridin-1-yl)methyl]phenyl]methyl]aziridine |
InChI |
InChI=1S/C16H24N2/c1-3-15-11-17(15)9-13-5-7-14(8-6-13)10-18-12-16(18)4-2/h5-8,15-16H,3-4,9-12H2,1-2H3 |
InChIキー |
KLQMEVOFZRUTMK-UHFFFAOYSA-N |
正規SMILES |
CCC1CN1CC2=CC=C(C=C2)CN3CC3CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)


![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)




![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)

![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)

